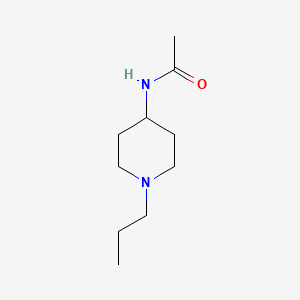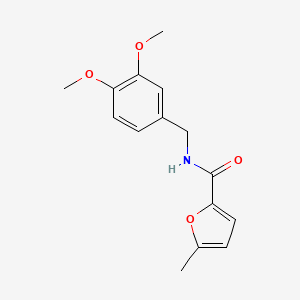
N-(1-propyl-4-piperidinyl)acetamide
Vue d'ensemble
Description
N-(1-propyl-4-piperidinyl)acetamide, commonly known as Propylhexedrine, is a synthetic compound that belongs to the class of psychostimulants. It is structurally similar to amphetamines and is used for its stimulant effects. Propylhexedrine is a potent central nervous system stimulant that has been used for various purposes, including as a nasal decongestant and a weight loss aid. In recent years, there has been a growing interest in the scientific research applications of Propylhexedrine.
Mécanisme D'action
The mechanism of action of Propylhexedrine is similar to that of other psychostimulants. It acts by increasing the release of dopamine and norepinephrine, two neurotransmitters that play a role in reward and motivation. This leads to an increase in alertness, energy, and focus. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the brain.
Biochemical and Physiological Effects:
Propylhexedrine has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can lead to sweating, tremors, and insomnia. It also increases the release of glucose from the liver, leading to an increase in energy availability. Propylhexedrine has been shown to have a number of effects on the brain, including increasing alertness, focus, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Propylhexedrine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and has a well-understood mechanism of action. It can be used as a tool for studying the effects of psychostimulants on the brain, and has been used as a model compound for studying the structure-activity relationships of psychostimulants. One limitation is that it can have variable effects on different individuals, making it difficult to control for individual differences in lab experiments.
Orientations Futures
There are a number of future directions for research on Propylhexedrine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and reward. Further research is needed to fully understand the effects of Propylhexedrine on the brain and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Propylhexedrine has been used in scientific research for various purposes, including as a tool for studying the effects of psychostimulants on the brain. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a role in reward and motivation. Propylhexedrine has also been used as a model compound for studying the structure-activity relationships of psychostimulants.
Propriétés
IUPAC Name |
N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-6-12-7-4-10(5-8-12)11-9(2)13/h10H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSSMILZQGJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4431957.png)


![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4431965.png)
![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)

![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)
